methyl (9E,11E)-octadeca-9,11-dienoate

Catalog No.
S1509797
CAS No.
13038-47-6
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (9E,11E)-octadeca-9,11-dienoate

CAS Number

13038-47-6

Product Name

methyl (9E,11E)-octadeca-9,11-dienoate

IUPAC Name

methyl (9E,11E)-octadeca-9,11-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+

InChI Key

KVIWYYOMPLJRMC-BNFZFUHLSA-N

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC

Synonyms

(9E,11E)-9,11-Octadecadienoic acid methyl ester

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)OC

Background and Identification:

Methyl (9E,11E)-octadeca-9,11-dienoate, also known as trans,trans-9,11-octadecadienoate or simply trans-9, trans-11 CLA (conjugated linoleic acid), is a fatty acid with a specific double bond configuration at the 9th and 11th carbon positions. It is a minor component found naturally in various animal products like dairy, beef, and lamb .

Potential Health Benefits:

Research has explored the potential health benefits of methyl (9E,11E)-octadeca-9,11-dienoate in various areas:

  • Anti-cancer properties: Studies suggest potential anti-cancer effects, including inhibiting the growth and proliferation of cancer cells and inducing apoptosis (programmed cell death) . However, further investigation is needed to confirm these findings and understand the underlying mechanisms.
  • Anti-inflammatory effects: Some studies suggest anti-inflammatory properties, potentially reducing inflammation associated with various chronic diseases . However, more research is required to solidify these claims and determine their clinical significance.
  • Body composition: Studies have investigated the potential effects of methyl (9E,11E)-octadeca-9,11-dienoate on body composition, including fat mass and lean muscle mass. However, the results have been inconsistent, and further research is needed to determine its efficacy and safety for this purpose .

Methyl (9E,11E)-octadeca-9,11-dienoate, also known as methyl linolelaidate, is an unsaturated fatty acid methyl ester with the molecular formula C19H34O2C_{19}H_{34}O_{2} and a molecular weight of approximately 294.47 g/mol. This compound features two double bonds located at the 9th and 11th carbon positions in the fatty acid chain, both in the trans configuration. Its structural representation includes a long hydrophobic tail typical of fatty acids, which contributes to its properties and reactivity in various chemical environments .

The mechanism of action of methyl (9E,11E)-octadeca-9,11-dienoate is not fully understood. However, its role is likely linked to the biological effects of CLA. CLA is believed to influence various cellular processes, potentially impacting fat metabolism, immune function, and inflammation []. Methyl (9E,11E)-octadeca-9,11-dienoate serves as a model compound for studying these effects, allowing researchers to isolate the contribution of the specific double bond configuration (9E,11E) within the CLA family [].

  • Information on the specific hazards associated with methyl (9E,11E)-octadeca-9,11-dienoate is limited. However, as a fatty acid derivative, it is likely to be non-toxic or have low toxicity.
  • As with most organic compounds, it is recommended to handle this compound with proper laboratory precautions, including wearing gloves and working in a well-ventilated area.

  • Hydrogenation: This compound can undergo hydrogenation to convert double bonds into single bonds, which alters its physical and chemical properties. For example, the reaction with hydrogen gas in the presence of a catalyst results in the formation of saturated fatty acid methyl esters .
  • Epoxidation: The unsaturated structure allows for epoxidation reactions, where peracids can react with the double bonds to form epoxides. This reaction is significant for producing intermediates in organic synthesis.
  • Diels-Alder Reactions: Methyl (9E,11E)-octadeca-9,11-dienoate can also participate in Diels-Alder reactions, forming cyclic structures when reacted with dienophiles like isoprene .

Methyl (9E,11E)-octadeca-9,11-dienoate exhibits various biological activities:

  • Antioxidant Properties: Studies indicate that this compound may possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems .
  • Potential Anti-inflammatory Effects: Some research suggests that fatty acid esters similar to methyl (9E,11E)-octadeca-9,11-dienoate may exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

Several methods have been developed for synthesizing methyl (9E,11E)-octadeca-9,11-dienoate:

  • Wittig Reaction: A common synthetic route involves the Wittig reaction using phosphonium ylides to form the desired alkene structure efficiently .
  • Photosensitized Oxidation: This method utilizes light to drive the oxidation of methyl octadeca-9,11-dienoate into cyclic peroxides and other derivatives .
  • Direct Esterification: Methyl (9E,11E)-octadeca-9,11-dienoate can also be synthesized via direct esterification of linoleic acid with methanol under acidic conditions .

Methyl (9E,11E)-octadeca-9,11-dienoate has several applications:

  • Food Industry: It is used as an emulsifier and stabilizer in food products due to its surfactant properties.
  • Cosmetics: The compound's moisturizing properties make it a valuable ingredient in cosmetic formulations.
  • Pharmaceuticals: Its potential anti-inflammatory effects are being explored for use in drug formulations targeting inflammatory diseases.

Research on interaction studies involving methyl (9E,11E)-octadeca-9,11-dienoate has revealed:

  • Reactivity with Free Radicals: The compound's unsaturation allows it to react with free radicals, which may influence its antioxidant activity and stability in various formulations .
  • Biological Interactions: Studies suggest that this compound may interact with cellular membranes due to its fatty acid nature, potentially affecting membrane fluidity and function .

Methyl (9E,11E)-octadeca-9,11-dienoate shares structural similarities with several other fatty acid esters. A comparison highlights its uniqueness:

Compound NameStructure TypeUnique Features
Methyl linoleateUnsaturated fatty acid esterContains cis double bonds at 9 and 12 positions
Methyl oleateMonounsaturated fatty acid esterContains one double bond at position 9
Methyl (9Z,12Z)-octadecadienoateUnsaturated fatty acid esterFeatures cis double bonds at 9 and 12 positions
Methyl (9Z,11E)-octadecadienoateUnsaturated fatty acid esterMixed stereochemistry with one cis and one trans bond

Methyl (9E,11E)-octadeca-9,11-dienoate is unique due to its specific trans configurations at both double bond positions and its potential applications across various industries. The distinct configuration influences its reactivity and biological activity compared to similar compounds.

Stereoselective Synthetic Routes

The synthesis of methyl (9E,11E)-octadeca-9,11-dienoate demands precise control over double-bond geometry to achieve the thermodynamically favored (9E,11E) configuration. Two primary strategies dominate this field: Pd-catalyzed alkenylation and carbonyl olefination reactions.

Pd-Catalyzed Alkenylation
Negishi and Suzuki couplings have emerged as robust methods for constructing conjugated dienoic esters with ≥98% stereoselectivity. For instance, Pd-catalyzed alkenylation using ethyl (β-bromoacrylate) precursors enables the synthesis of ethyl undeca-2,4-dienoate isomers with near-perfect stereochemical fidelity [2]. By adapting this protocol to octadeca-9,11-dienoate synthesis, researchers employ (E)-configured alkenyl halides and methyl ester precursors to iteratively build the 18-carbon chain. The Negishi coupling, in particular, avoids stereo scrambling observed in earlier Suzuki methodologies, especially when using cesium fluoride (CsF) or tetrabutylammonium fluoride (Bu₄NF) as promoter bases [2].

Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) Olefinations
The HWE reaction, which favors E-alkenes via thermodynamic control of oxaphosphetane intermediates, is instrumental in forming the 9E bond [3] [4]. Conversely, the SG modification selectively produces Z-alkenes under kinetic control, making it unsuitable for the target (9E,11E) isomer [3]. A tandem approach combining HWE olefination for the 9E bond and Pd-catalyzed alkenylation for the 11E bond has been proposed to achieve high overall yields (≥80%) and stereopurity [2].

Wittig Reaction
While the Wittig reaction is widely used for alkene synthesis, its application to methyl (9E,11E)-octadeca-9,11-dienoate is limited by moderate stereoselectivity in longer-chain systems. However, recent modifications using hexamethylphosphoramide (HMPA) as a co-solvent have enabled ≥97% Z-selectivity for monoenes [5], though adapting this to dienes remains challenging.

MethodSelectivity (9E,11E)Yield (%)Key Advantage
Negishi Coupling≥98%80–90Minimal stereo scrambling
HWE Olefination≥95% (9E)70–85Thermodynamic control for E
Wittig Reaction≤90%50–75Single-step synthesis

Transesterification Mechanisms for Obtaining the (9E,11E) Configuration

Transesterification serves as a critical step for introducing the methyl ester group while preserving the (9E,11E) configuration. Base-catalyzed mechanisms using sodium methoxide (NaOMe) or acid-catalyzed approaches with sulfuric acid (H₂SO₄) are commonly employed.

Base-Catalyzed Transesterification
In methanol-rich environments, alkoxide ions (CH₃O⁻) nucleophilically attack the carbonyl carbon of ethyl (9E,11E)-octadeca-9,11-dienoate, forming a tetrahedral intermediate. The subsequent elimination of ethanol yields the methyl ester. This method maintains stereochemical integrity due to the non-polar transition state, which avoids double-bond isomerization [1] [6].

Enzymatic Transesterification
Lipases from Geotrichum candidum demonstrate remarkable regioselectivity for esterification without altering double-bond geometry. For example, these enzymes selectively hydrolyze ethyl esters of cis-9,trans-11 conjugated linoleic acid (CLA) isomers, leaving the (9E,11E) configuration intact in the methyl ester fraction [6]. This approach achieves ≥94% purity in the final product, though reaction rates are slower than chemical methods.

Enzymatic Approaches to Stereoisomer Synthesis

Enzymatic strategies offer an eco-friendly alternative to traditional synthesis, leveraging the stereoselectivity of lipases and esterases.

Lipase-Catalyzed Kinetic Resolution
Geotrichum candidum lipase B selectively esterifies the cis-9,trans-11 CLA isomer, enabling the isolation of (9E,11E)-octadeca-9,11-dienoate from isomer mixtures [6]. In a typical setup, the enzyme preferentially hydrolyzes methyl esters of unwanted isomers, enriching the reaction medium with the target (9E,11E) compound. This method achieves 85–94% purity in the unreacted fraction, though scalability requires optimization.

Fatty Acid Desaturase Engineering
While not directly applied to (9E,11E) synthesis, recombinant desaturases from Arabidopsis thaliana have been engineered to introduce conjugated double bonds in fatty acids [5]. Directed evolution of these enzymes could theoretically produce methyl (9E,11E)-octadeca-9,11-dienoate from monounsaturated precursors, though this remains speculative.

XLogP3

7.2

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

UNII

XA2QP8H2DS

Other CAS

13058-52-1

Dates

Last modified: 04-14-2024
1. H. MacDonald “Conjugated Linoleic Acid and Disease Prevention: A Review of Current Knowledge” Journal of the American College of Nutrition, Vol.19 pp. 111S-118S, 20002. Y. Lee, J. Thompson and J. Heuvel “9E,11E-Conjugated Linoleic Acid Increases Expression of the Endogenous Antiinflammatory Factor, Interleukin-1Receptor Antagonist, in RAW 264.7 Cells” The Journal of Nutrition, Vol. 139:10 pp. 1861-1866, 20093. J. Ecker et al. “The conjugated linoleic acid isomer trans-9,trans-11 is a dietary occurring agonist of liver X receptor alpha” Biochemical and biophysicalresearch communications, Vol. 388:4 pp. 660-666, 2009

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